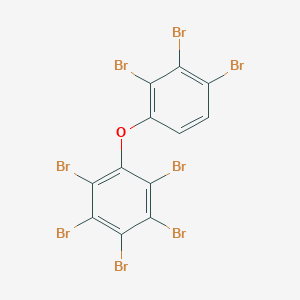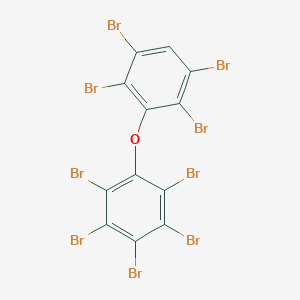
3-Bromo-2-oxobutanoato de metilo
Descripción general
Descripción
Methyl 3-bromo-2-oxobutanoate is a chemical compound with the molecular formula C5H7BrO3. It is also known as 3-bromo-2-oxobutyric acid methyl ester. This compound is characterized by the presence of a bromine atom attached to a three-carbon chain, which is further connected to a carbonyl group. Methyl 3-bromo-2-oxobutanoate is a valuable building block in organic synthesis due to its reactive carbonyl group and the presence of a bromine atom .
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-oxobutanoate has several scientific research applications:
Organic Synthesis: It serves as a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials.
Biological Studies: The compound is used as a phosphoenolpyruvate analog to study enzymes that utilize phosphoenolpyruvate, such as pyruvate kinase.
Antimicrobial Agent: Studies have shown that methyl 3-bromo-2-oxobutanoate exhibits moderate antimicrobial activity against certain bacterial strains.
Mecanismo De Acción
Target of Action
Methyl 3-bromo-2-oxobutanoate is a phosphoenolpyruvate analog . Its primary target is the enzyme pyruvate kinase , which plays a crucial role in glycolysis, the metabolic pathway that converts glucose into pyruvate.
Mode of Action
The compound interacts with pyruvate kinase, potentially altering its activity . .
Biochemical Pathways
As a phosphoenolpyruvate analog, Methyl 3-bromo-2-oxobutanoate likely affects the glycolysis pathway . This pathway is essential for cellular energy production, converting glucose into pyruvate, which is then used in the citric acid cycle to produce ATP. Any changes in this pathway could have significant downstream effects on cellular energy metabolism.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of Methyl 3-bromo-2-oxobutanoate. For instance, the compound is stored under an inert atmosphere and at temperatures below -20°C , suggesting that it may be sensitive to oxygen and heat.
Análisis Bioquímico
Biochemical Properties
Methyl 3-bromo-2-oxobutanoate interacts with various enzymes and proteins. It is known to mimic phosphoenolpyruvate (PEP) and interact with enzymes that utilize PEP, particularly pyruvate kinase. This interaction provides insights into the natural function of the enzyme and the cellular pathway it is involved in.
Molecular Mechanism
The primary mechanism of action of Methyl 3-bromo-2-oxobutanoate is its ability to mimic PEP and interact with enzymes that utilize PEP, particularly pyruvate kinase. By studying how these enzymes interact with the analog, researchers can gain insights into the natural function of the enzyme and the cellular pathway it is involved in.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in an inert atmosphere and under -20°C to maintain its stability .
Metabolic Pathways
Methyl 3-bromo-2-oxobutanoate is involved in the metabolic pathways related to the biosynthesis of branched-chain amino acids . It is known to be transaminated to form 3-methyl-2-oxobutanoate, which can either be converted into Val or used for the synthesis of Leu .
Métodos De Preparación
Methyl 3-bromo-2-oxobutanoate can be synthesized through various synthetic routes. One common method involves the bromination of methyl acetoacetate. The reaction typically uses bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
In industrial production, the synthesis of methyl 3-bromo-2-oxobutanoate may involve continuous flow processes to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Análisis De Reacciones Químicas
Methyl 3-bromo-2-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be readily displaced by nucleophiles, leading to the formation of diverse functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields methyl 3-methoxy-2-oxobutanoate .
Comparación Con Compuestos Similares
- Ethyl 3-bromo-2-oxobutanoate
- 3-Bromo-2-oxobutyric acid
- 4-Methylthio-2-oxobutanoate
- Ethyl 2-methyl-3-oxobutanoate
Propiedades
IUPAC Name |
methyl 3-bromo-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c1-3(6)4(7)5(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDCQMJFDPQCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457933 | |
| Record name | methyl 3-bromo-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34329-73-2 | |
| Record name | methyl 3-bromo-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromo-2-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
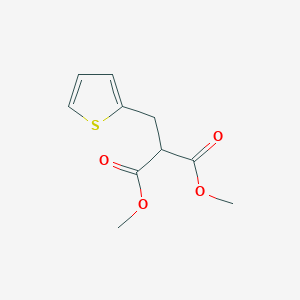


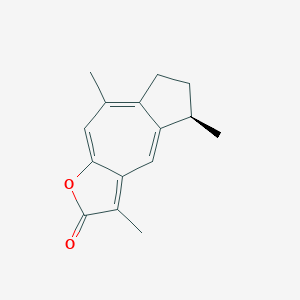
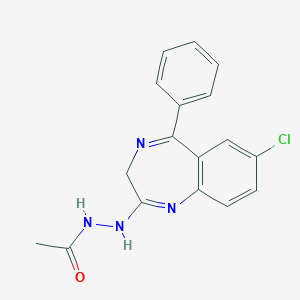
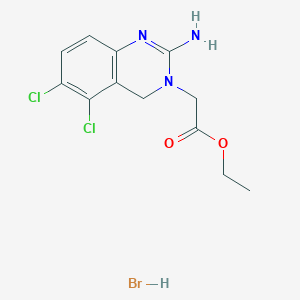


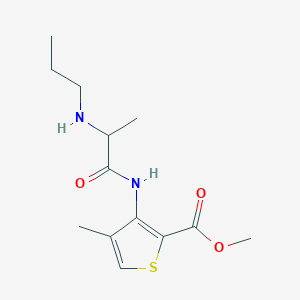

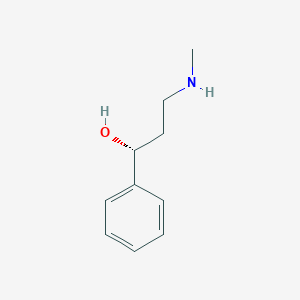
![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)
